5-Thiazolecarboxylic acid, 2-[(1,1-dimethylethyl)amino]-4-methyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarboxylic acid, 2-[(1,1-dimethylethyl)amino]-4-methyl- typically involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water. This reaction yields the desired thiazole derivative after further treatment . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of 5-Thiazolecarboxylic acid, 2-[(1,1-dimethylethyl)amino]-4-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Thiazolecarboxylic acid, 2-[(1,1-dimethylethyl)amino]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or halides for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a diverse array of thiazole derivatives .
Scientific Research Applications
5-Thiazolecarboxylic acid, 2-[(1,1-dimethylethyl)amino]-4-methyl- has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Thiazolecarboxylic acid, 2-[(1,1-dimethylethyl)amino]-4-methyl- involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, the compound can interact with receptors, modulating their signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Butylamino-4-methyl-thiazole-5-carboxylic acid: A closely related compound with similar structural features and reactivity.
2-Aminothiazole-4-carboxylate derivatives: These compounds share the thiazole ring and carboxylate group, making them structurally similar and often used in similar applications.
Uniqueness
5-Thiazolecarboxylic acid, 2-[(1,1-dimethylethyl)amino]-4-methyl- is unique due to the presence of the t-butylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other thiazole derivatives .
Properties
CAS No. |
162651-11-8 |
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Molecular Formula |
C9H14N2O2S |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
2-(tert-butylamino)-4-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C9H14N2O2S/c1-5-6(7(12)13)14-8(10-5)11-9(2,3)4/h1-4H3,(H,10,11)(H,12,13) |
InChI Key |
FXAPSYXKUGWVLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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